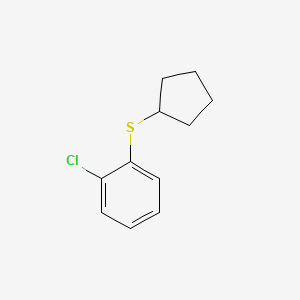
1-Chloro-2-cyclopentylsulfanyl-benzene
Cat. No. B8621714
M. Wt: 212.74 g/mol
InChI Key: ZUMOLDLBZXHNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935699B2
Procedure details


In a sealed tube fitted with a septum to allow for the contents to be placed under an argon atmosphere is placed 2-chloro-benzenethiol (20 mmol) and N,N-dimethylformamide (15 mL). To this solution under argon is then added in small portions sodium hydride (1.1 equiv.). After addition is complete the reaction mixture is stirred for another 20 min at 25° C. To this solution is then added cyclopentyl bromide (1.1 equiv) and the reaction is then sealed and the tube placed in an oil bath and heated to 100° C. for 20 h. After such time the reaction mixture is cooled to 25° C. and then poured onto crushed ice and extracted with diethyl ether. The combined organic layers are then washed with a saturated aqueous solution of sodium bicarbonate, dried over sodium sulfate and concentrated in vacuo. The resulting liquid is then distilled to yield 1-chloro-2-cyclopentylsulfanyl-benzene.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[H-].[Na+].[CH:11]1(Br)[CH2:15][CH2:14][CH2:13][CH2:12]1>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)S
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for another 20 min at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a sealed tube fitted with a septum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the tube placed in an oil bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100° C. for 20 h
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After such time the reaction mixture is cooled to 25° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
onto crushed ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers are then washed with a saturated aqueous solution of sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting liquid is then distilled
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)SC1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
